Bis(2-ethylhexyl) propane-1,3-disulfonate
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Overview
Description
Bis(2-ethylhexyl) propane-1,3-disulfonate: is an organic compound with the molecular formula C19H40O6S2. It is a sulfonate ester derived from propane-1,3-disulfonic acid and 2-ethylhexanol. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) propane-1,3-disulfonate typically involves the esterification of propane-1,3-disulfonic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) propane-1,3-disulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) and thiols (R-SH) are employed.
Major Products Formed:
Oxidation: Propane-1,3-disulfonic acid.
Reduction: Bis(2-ethylhexyl) propane-1,3-diol.
Substitution: Bis(2-ethylhexyl) propane-1,3-diamine or bis(2-ethylhexyl) propane-1,3-dithiol.
Scientific Research Applications
Bis(2-ethylhexyl) propane-1,3-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl) propane-1,3-disulfonate involves its interaction with molecular targets through its sulfonate and ester groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic functions. Additionally, its surfactant properties enable it to alter the permeability of cell membranes, facilitating the transport of other molecules .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: A common plasticizer with similar ester groups but different chemical properties due to the presence of a phthalate backbone.
Propane-1,3-disulfonic acid: The parent compound of bis(2-ethylhexyl) propane-1,3-disulfonate, lacking the ester groups and exhibiting different reactivity.
Ethanedisulfonic acid: A related sulfonic acid with a shorter carbon chain, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its combination of sulfonate and ester functional groups, which confer distinct chemical reactivity and surfactant properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry .
Properties
CAS No. |
61660-42-2 |
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Molecular Formula |
C19H40O6S2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
bis(2-ethylhexyl) propane-1,3-disulfonate |
InChI |
InChI=1S/C19H40O6S2/c1-5-9-12-18(7-3)16-24-26(20,21)14-11-15-27(22,23)25-17-19(8-4)13-10-6-2/h18-19H,5-17H2,1-4H3 |
InChI Key |
YTVBLARUNRNAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)CCCS(=O)(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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